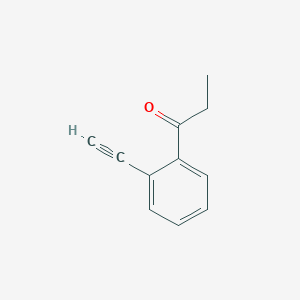![molecular formula C28H36O2Si B14259753 (5R)-1-{[tert-Butyl(diphenyl)silyl]oxy}dodeca-3,6-diyn-5-ol CAS No. 342902-95-8](/img/structure/B14259753.png)
(5R)-1-{[tert-Butyl(diphenyl)silyl]oxy}dodeca-3,6-diyn-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-1-{[tert-Butyl(diphenyl)silyl]oxy}dodeca-3,6-diyn-5-ol is a complex organic compound characterized by its unique structure, which includes a silyl ether group and a diynol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-1-{[tert-Butyl(diphenyl)silyl]oxy}dodeca-3,6-diyn-5-ol typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of a hydroxyl group with a tert-butyl(diphenyl)silyl (TBDPS) group, followed by the formation of the diynol moiety through a series of coupling reactions. The reaction conditions often require the use of palladium catalysts and specific ligands to ensure high yield and selectivity.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-1-{[tert-Butyl(diphenyl)silyl]oxy}dodeca-3,6-diyn-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Fluoride sources like TBAF (Tetrabutylammonium fluoride) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the alkyne groups would yield alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5R)-1-{[tert-Butyl(diphenyl)silyl]oxy}dodeca-3,6-diyn-5-ol is used as a building block for the synthesis of more complex molecules
Biology
The compound’s potential biological applications are still under investigation. Its structural features suggest it could be used in the design of bioactive molecules or as a probe in biochemical studies.
Medicine
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which (5R)-1-{[tert-Butyl(diphenyl)silyl]oxy}dodeca-3,6-diyn-5-ol exerts its effects depends on the specific application. In chemical reactions, the silyl ether group can act as a protecting group, while the diynol moiety can participate in various coupling reactions. The molecular targets and pathways involved are specific to the reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5R)-1-{[tert-Butyldimethylsilyl]oxy}dodeca-3,6-diyn-5-ol: Similar structure but with different silyl protecting group.
(5R)-1-{[tert-Butyl(dimethyl)silyl]oxy}dodeca-3,6-diyn-5-ol: Another variant with a different silyl group.
Uniqueness
The uniqueness of (5R)-1-{[tert-Butyl(diphenyl)silyl]oxy}dodeca-3,6-diyn-5-ol lies in its specific silyl ether group, which provides distinct steric and electronic properties. This makes it particularly useful in selective reactions where other silyl groups might not be as effective.
Eigenschaften
CAS-Nummer |
342902-95-8 |
|---|---|
Molekularformel |
C28H36O2Si |
Molekulargewicht |
432.7 g/mol |
IUPAC-Name |
(5R)-1-[tert-butyl(diphenyl)silyl]oxydodeca-3,6-diyn-5-ol |
InChI |
InChI=1S/C28H36O2Si/c1-5-6-7-8-11-18-25(29)19-16-17-24-30-31(28(2,3)4,26-20-12-9-13-21-26)27-22-14-10-15-23-27/h9-10,12-15,20-23,25,29H,5-8,17,24H2,1-4H3/t25-/m1/s1 |
InChI-Schlüssel |
FIUCLEGIMKGGSW-RUZDIDTESA-N |
Isomerische SMILES |
CCCCCC#C[C@H](C#CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O |
Kanonische SMILES |
CCCCCC#CC(C#CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


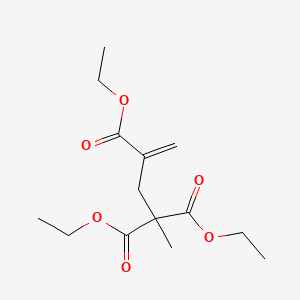
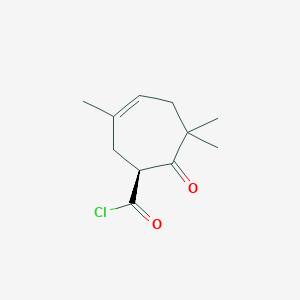
![N-[4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14259684.png)

![1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea](/img/structure/B14259693.png)
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14259696.png)
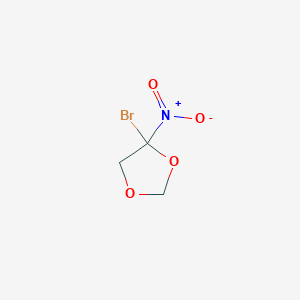
![2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide](/img/structure/B14259708.png)
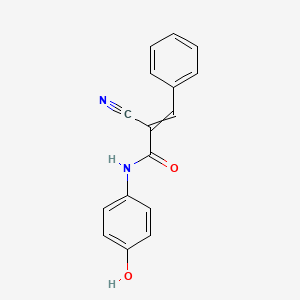
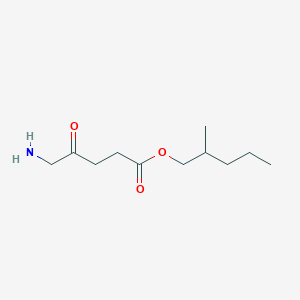
![1-[2-(3,5-Dimethylthiophen-2-yl)-4-hydroxy-3-methoxyphenyl]ethan-1-one](/img/structure/B14259737.png)
![2-[5-[5-[5-(5-Ethenylthiophen-2-yl)-3-octylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-3-octyl-5-thiophen-2-ylthiophene](/img/structure/B14259738.png)

